Lipophilicity Gain Through 3‑(2-Fluorobenzyl) Substitution: CAS 931357-85-6 vs Unsubstituted Quinoxaline-2-ylthioacetic Acid (CAS 69001-90-7)
The incorporation of the 3‑(2‑fluorobenzyl) group elevates the computed partition coefficient by approximately 2 log units relative to the unsubstituted parent 2‑(quinoxalin‑2‑ylthio)acetic acid (CAS 69001‑90‑7), shifting LogP from a markedly hydrophilic regime toward a more drug‑like, membrane‑permeable range [1]. This lipophilicity increase is a known predictor of enhanced passive membrane permeability and target‑site partitioning for quinoxaline‑based kinase inhibitors [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.7 (PubChem computed) |
| Comparator Or Baseline | 2‑(Quinoxalin‑2‑ylthio)acetic acid (CAS 69001‑90‑7): XLogP3‑AA ≈ 1.7 (PubChem computed) |
| Quantified Difference | ΔXLogP3‑AA ≈ +2.0 (~100‑fold increase in octanol/water partition) |
| Conditions | PubChem XLogP3‑AA 3.0 calculation method, 2019 release |
Why This Matters
For procurement decisions in drug‑discovery programs targeting intracellular enzymes, a ΔLogP of +2.0 often translates into a measurable increase in cell‑based potency, making the fluorobenzyl analog a superior starting point for lead optimization versus the unsubstituted scaffold.
- [1] PubChem CID 22334931 (target) and CID 68954 [2‑(quinoxalin‑2‑ylthio)acetic acid]. Computed XLogP3-AA values from PubChem 2019 release. View Source
- [2] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. Quantitative relationship between LogP and membrane permeability for heterocyclic compounds. View Source
